molecular formula C8H6N2O3 B082402 2-Hydroxy-2-(2-nitrophenyl)acetonitrile CAS No. 13312-81-7

2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Cat. No.: B082402
CAS No.: 13312-81-7
M. Wt: 178.14 g/mol
InChI Key: YIBWLYSNBNNELO-UHFFFAOYSA-N
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Scientific Research Applications

2-Hydroxy-2-(2-nitrophenyl)acetonitrile is used in a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile typically involves the nitration of benzene derivatives followed by cyanation and hydroxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and cyanation processes. These methods are optimized for high yield and cost-effectiveness, ensuring the compound is available for various research applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2-nitrophenyl)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenylacetonitriles, and various oxidized products .

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound’s nitro and hydroxyl groups play a crucial role in its binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(2-nitrophenyl)acetonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-hydroxy-2-(2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBWLYSNBNNELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286299
Record name 2-hydroxy-2-(2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13312-81-7
Record name NSC44638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-2-(2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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